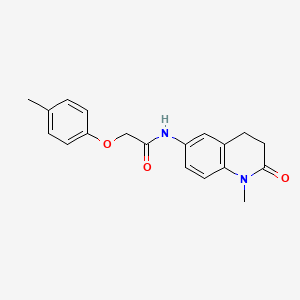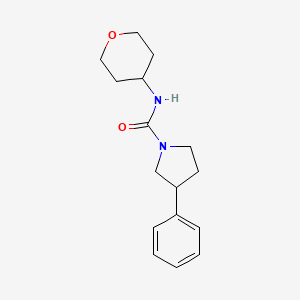
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide” is a complex organic molecule that contains a pyrrolidine ring, a phenyl group, and a tetrahydro-2H-pyran ring . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Phenyl groups are a functional group that consists of six carbon atoms joined together in a planar cycle, and the tetrahydro-2H-pyran ring is a six-membered ring with five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and tetrahydro-2H-pyran rings would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The phenyl group would be planar due to the conjugation of its π electrons .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrrolidine ring might undergo reactions typical of amines, such as protonation, alkylation, or acylation. The phenyl group might undergo electrophilic aromatic substitution reactions, and the tetrahydro-2H-pyran ring might undergo reactions typical of ethers, such as cleavage by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Mecanismo De Acción
The mechanism of action of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in various cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In vitro studies have shown that this compound can induce cell proliferation and inhibit cell apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide in lab experiments include its unique structure, which makes it an interesting subject of study, and its potential applications in various fields such as medicinal chemistry and neuroscience. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for the study of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide include the development of new drugs based on its structure, the investigation of its effects on various signaling pathways in cells, and the study of its potential as a neuroprotective agent in humans. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide involves the reaction of 3-phenylpyrrolidine-1-carboxylic acid with tetrahydro-2H-pyran-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. In drug discovery, this compound has been used as a tool compound to study the mechanism of action of various drugs. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its effects on neuronal signaling.
Safety and Hazards
Propiedades
IUPAC Name |
N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-15-7-10-20-11-8-15)18-9-6-14(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNDCUFFAZMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(2-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2855448.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-(4-fluorophenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2855450.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2855451.png)
![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)
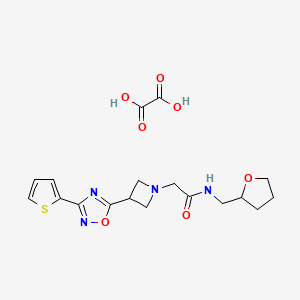
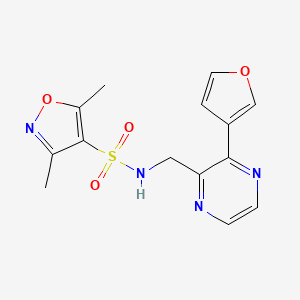
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)
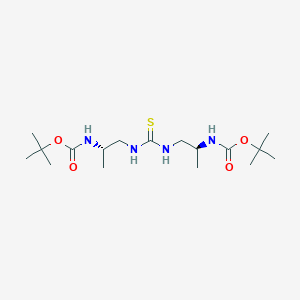
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)
![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)


